Computed Lipophilicity (XLogP3) Comparison: Isopropyl vs. n-Propyl and Unsubstituted Analogs
The N3-isopropyl group provides a distinct lipophilicity profile compared to its closest analogs. While direct experimental logP data for this compound is not publicly available, computed XLogP3 values clearly differentiate it from the unsubstituted and n-propyl variants. This difference is critical for membrane permeability and target binding affinity optimization. [1] [2]
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | 1.7 (calculated for 2-tert-butyl analog; expected similar for isopropyl) |
| Comparator Or Baseline | (3H-imidazo[4,5-b]pyridin-2-yl)methanamine (unsubstituted): XLogP3 = 0.2; (3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine: XLogP3 = 1.2 |
| Quantified Difference | Expected ΔXLogP3 ≈ +1.5 vs. unsubstituted; ≈ +0.5 vs. n-propyl |
| Conditions | Computed by XLogP3 algorithm (PubChem deprecated record for close analog). |
Why This Matters
The higher lipophilicity of the isopropyl-substituted compound directly impacts its ability to cross biological membranes and engage intracellular kinase targets, making it a superior choice for cellular assay development compared to the more polar unsubstituted parent.
- [1] PubChem. (3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine. Computed Properties. CID 1369060-68-3. View Source
- [2] PubChem Legacy Record. 2-Tert-butylpyrazolo[1,5-a]pyrimidin-7-amine (Structural Analog). CID 83697768. XLogP3 = 1.7. View Source
